molecular formula C20H18O4 B12731353 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methoxyphenyl)- CAS No. 134133-90-7

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methoxyphenyl)-

Cat. No.: B12731353
CAS No.: 134133-90-7
M. Wt: 322.4 g/mol
InChI Key: WDFFRMNAEXESPD-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methoxyphenyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a trioxabicyclo framework, which is a bicyclic structure containing three oxygen atoms. The presence of ethynyl and methoxyphenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Trioxabicyclo Framework: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the trioxabicyclo structure.

    Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methoxyphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethynyl and methoxyphenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The trioxabicyclo framework provides structural stability and can facilitate the formation of specific molecular conformations.

Comparison with Similar Compounds

Similar Compounds

    2,6,7-Trioxabicyclo(2.2.2)octane Derivatives: Compounds with similar trioxabicyclo frameworks but different substituents.

    Phenyl-Substituted Bicyclic Compounds: Compounds with phenyl groups attached to bicyclic structures.

Uniqueness

The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methoxyphenyl)- lies in its combination of the trioxabicyclo framework with ethynyl and methoxyphenyl groups, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

134133-90-7

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-(4-methoxyphenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C20H18O4/c1-3-15-4-6-17(7-5-15)20-22-12-19(13-23-20,14-24-20)16-8-10-18(21-2)11-9-16/h1,4-11H,12-14H2,2H3

InChI Key

WDFFRMNAEXESPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C

Origin of Product

United States

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